molecular formula C6H12O5 B3264135 .alpha.-D-Arabinopyranoside, methyl CAS No. 3867-83-2

.alpha.-D-Arabinopyranoside, methyl

Cat. No.: B3264135
CAS No.: 3867-83-2
M. Wt: 164.16 g/mol
InChI Key: ZBDGHWFPLXXWRD-ZXXMMSQZSA-N
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Description

.alpha.-D-Arabinopyranoside, methyl is a chemical compound that belongs to the class of monosaccharides. It is a derivative of arabinose, a five-carbon sugar, and exists in the pyranose form. This compound is often used in various biochemical and industrial applications due to its unique properties.

Preparation Methods

.alpha.-D-Arabinopyranoside, methyl can be synthesized through several methods. One common synthetic route involves the reaction of arabinose with methanol in the presence of an acid catalyst. The reaction typically occurs under mild conditions, such as room temperature, and results in the formation of the methylated derivative. Industrial production methods often involve the use of enzymatic processes to achieve higher yields and purity.

Chemical Reactions Analysis

.alpha.-D-Arabinopyranoside, methyl undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form arabinonic acid derivatives.

    Reduction: Reduction reactions can convert it into arabinitol.

    Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

.alpha.-D-Arabinopyranoside, methyl has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex carbohydrates and glycosides.

    Biology: This compound is used in studies related to carbohydrate metabolism and enzyme activity.

    Medicine: It serves as a model compound in the development of drugs targeting carbohydrate-processing enzymes.

    Industry: It is used in the production of bio-based materials and as a precursor in the synthesis of various biochemicals.

Mechanism of Action

The mechanism of action of .alpha.-D-Arabinopyranoside, methyl involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for enzymes such as glycosidases, which catalyze the hydrolysis of glycosidic bonds. The molecular targets include various carbohydrate-processing enzymes, and the pathways involved are primarily related to carbohydrate metabolism.

Comparison with Similar Compounds

.alpha.-D-Arabinopyranoside, methyl can be compared with other similar compounds such as:

    Methyl beta-D-arabinopyranoside: Another methylated derivative of arabinose, but with a different stereochemistry.

    Methyl alpha-D-glucopyranoside: A similar compound derived from glucose instead of arabinose.

    Methyl alpha-D-galactopyranoside: Derived from galactose, this compound shares similar properties but differs in its sugar backbone.

The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for particular applications in research and industry.

Properties

IUPAC Name

(2S,3S,4R,5R)-2-methoxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-10-6-5(9)4(8)3(7)2-11-6/h3-9H,2H2,1H3/t3-,4-,5+,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBDGHWFPLXXWRD-ZXXMMSQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(CO1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@@H]([C@@H](CO1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401308524
Record name Methyl α-D-arabinopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3867-83-2
Record name Methyl α-D-arabinopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3867-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-D-arabinopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401308524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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